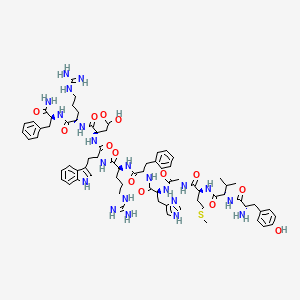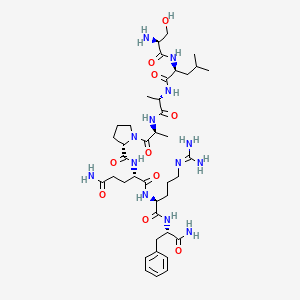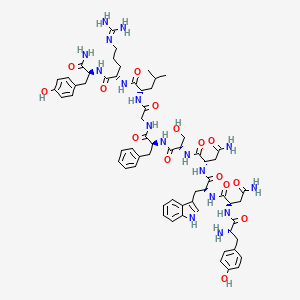
3-Keto-Petromyzonol
Übersicht
Beschreibung
3-Keto Petromyzonol is a bile acid derivative primarily found in sea lampreys (Petromyzon marinus). It is a significant component of male sea lamprey sex pheromones, playing a crucial role in modulating reproductive behaviors in females . This compound is known for its ability to influence the hypothalamic-pituitary-gonadal axis in immature sea lampreys, thereby affecting their sexual maturation .
Wissenschaftliche Forschungsanwendungen
3-Keto-Petromyzonol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Steroidchemie und des Gallensäurestoffwechsels verwendet.
Biologie: Untersucht wird seine Rolle in der chemischen Kommunikation und dem Fortpflanzungsverhalten von Meerneunaugen.
Medizin: Potenzielle Anwendungen im Verständnis der hormonellen Regulation und bei der Entwicklung von pheromongesteuerten Schädlingsbekämpfungsstrategien.
Industrie: Einsatz bei der Entwicklung synthetischer Pheromone zur Kontrolle invasiver Meerneunaugenpopulationen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Synthese und Freisetzung von Gonadotropin-Releasing-Hormon bei Meerneunaugen moduliert. Diese Modulation beeinflusst die Hypothalamus-Hypophysen-Gonaden-Achse, was zu Veränderungen der sexuellen Reifung und des Fortpflanzungsverhaltens führt. Zu den molekularen Zielen gehören spezifische Rezeptoren im Geruchssystem und neuroendokrinen Signalwegen .
Ähnliche Verbindungen:
Petromyzonol-Sulfat: Ein weiteres Gallensäurederivat mit ähnlicher pheromonaler Aktivität.
Petromyzonamin-Disulfat: Eine verwandte Verbindung, die an der chemischen Kommunikation bei Meerneunaugen beteiligt ist.
Petromyzosterol-Disulfat: Ein weiteres Gallensäurederivat mit unterschiedlichen biologischen Funktionen.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Modulation des Fortpflanzungsverhaltens bei Meerneunaugen. Seine Fähigkeit, die Hypothalamus-Hypophysen-Gonaden-Achse zu beeinflussen, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
The primary target of 3-keto Petromyzonol is the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys . This compound, a main component of sea lamprey male sex pheromones, modulates both the synthesis and release of gonadotropin-releasing hormone (GnRH), which is the main regulator of the HPG axis .
Mode of Action
3-keto Petromyzonol interacts with its targets by modulating the synthesis and release of GnRH . This modulation subsequently affects the output of the HPG axis in immature sea lampreys . The compound has been shown to increase plasma 15α-hydroxyprogesterone (15α-P) concentrations and brain gene expressions .
Biochemical Pathways
The action of 3-keto Petromyzonol affects several biochemical pathways. It increases the expression of three lamprey (l) GnRH-I transcripts, lGnRH-III, Jun, and Jun N-terminal kinase (JNK) in the brain .
Pharmacokinetics
The pharmacokinetics of 3-keto Petromyzonol involve its biosynthesis and transport to the gills upon sexual maturation . There is an 8000-fold increase in transcription of cyp7a1, a three-fold increase in transcription of cyp27a1, and a six-fold increase in transcription of cyp8b1 in the liver of mature male sea lamprey over immature male adults . 3-keto Petromyzonol sulfate (3kPZS), known as a male sex pheromone, is the primary compound released from gills, suggesting a conversion of petromyzonol sulfate (PZS) to 3kPZS in the gill epithelium .
Result of Action
The action of 3-keto Petromyzonol results in the modulation of the HPG axis, which is more pronounced in immature males than in females . The compound increases lGnRH peptide concentrations in the forebrain and modulates their levels in plasma . It also facilitates sexual maturation in both sexes of immature animals .
Action Environment
The action, efficacy, and stability of 3-keto Petromyzonol are influenced by environmental factors. For instance, the compound is more effective in wide streams (>30 m) and less effective in narrow streams (< 15 m) . The amount of 3-keto Petromyzonol applied to a trap relates to catch, and this relationship varies among stream types .
Biochemische Analyse
Biochemical Properties
3-Keto Petromyzonol interacts with various biomolecules, particularly influencing the synthesis and release of GnRH . It modulates the hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey . The compound’s interaction with these biomolecules significantly impacts the biochemical reactions within the organism.
Cellular Effects
3-Keto Petromyzonol has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 3-Keto Petromyzonol increases plasma 15α-hydroxyprogesterone concentrations and brain gene expressions .
Molecular Mechanism
The molecular mechanism of 3-Keto Petromyzonol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates both the synthesis and release of GnRH, thereby altering the output of the HPG axis in immature sea lamprey .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Keto Petromyzonol change over time. It has been observed that exposure to 3-Keto Petromyzonol increased Jun mRNA but decreased lGnRH-III mRNA concentrations in the forebrain of immature females . This indicates the temporal effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Keto Petromyzonol vary with different dosages in animal models. For instance, there was no apparent dose effect of 3-Keto Petromyzonol within the range examined in one study . Higher concentrations appeared to show longer latency in elevating plasma 15α-hydroxyprogesterone compared to lower concentrations .
Metabolic Pathways
3-Keto Petromyzonol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to upregulate bile acid biosynthesis by altering amino acid metabolisms .
Transport and Distribution
3-Keto Petromyzonol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it is primarily released from the gills, suggesting a conversion of petromyzonol sulfate to 3-Keto Petromyzonol in the gill epithelium .
Subcellular Localization
Given its significant role in modulating the HPG axis, it is likely to be localized in specific compartments or organelles where it exerts its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Petromyzonol involves multiple steps, starting from cholesterol or other bile acid precursors. The process typically includes hydroxylation, oxidation, and sulfation reactions. The key steps are:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to keto groups.
Sulfation: Addition of sulfate groups to enhance solubility and biological activity.
Industrial Production Methods: Industrial production of 3-Keto Petromyzonol is less common due to its specific biological role in sea lampreys. synthetic analogs can be produced using similar multi-step organic synthesis techniques, often involving advanced chromatographic purification methods to achieve high purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Keto-Petromyzonol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Umsetzung von Ketogruppen zurück zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter sauren oder basischen Bedingungen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene hydroxylierte oder sulfatierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Petromyzonol Sulfate: Another bile acid derivative with similar pheromonal activity.
Petromyzonamine Disulfate: A related compound involved in chemical communication in sea lampreys.
Petromyzosterol Disulfate: Another bile acid derivative with distinct biological functions.
Uniqueness: 3-Keto Petromyzonol is unique due to its specific role in modulating reproductive behaviors in sea lampreys. Its ability to influence the hypothalamic-pituitary-gonadal axis sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLORKLFLMTHHY-RJQVRNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?
A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []
Q2: How does 3kPZS interact with its target to exert its effects?
A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.
Q3: What are the downstream effects of 3kPZS in female sea lampreys?
A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]
Q4: Are there species differences in the response to 3kPZS?
A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []
Q5: Can other compounds interfere with the action of 3kPZS?
A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []
Q6: Does the concentration of 3kPZS influence its effects?
A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []
Q7: What is the potential for using 3kPZS in sea lamprey control?
A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]
Q8: What analytical methods are used to study 3kPZS?
A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]
- Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]
- Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]
- Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []
Q9: Are there any known environmental concerns associated with 3kPZS?
A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []
Q10: What is the future direction of research on 3kPZS?
A10: Future research on 3kPZS is multifaceted, encompassing:
- Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []
- Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []
- Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![d[Leu4,Lys8]-VP](/img/structure/B561572.png)



![[Ala17]-MCH](/img/new.no-structure.jpg)





![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)



